

# BAY1125976 CAS number and supplier information

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: BAY1125976

Cat. No.: B605920 Get Quote

# **BAY1125976: A Technical Guide for Researchers**

An In-depth Examination of the Allosteric AKT1/2 Inhibitor

This technical guide provides a comprehensive overview of **BAY1125976**, a potent and selective allosteric inhibitor of AKT1 and AKT2 kinases. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and experimental application of this compound.

# **Chemical and Supplier Information**

Chemical Abstract Service (CAS) Number: 1402608-02-9

Table 1: Supplier Information

| Supplier           | Website      |
|--------------------|--------------|
| MedKoo Biosciences | INVALID-LINK |
| InvivoChem         | INVALID-LINK |
| Selleck Chemicals  | INVALID-LINK |
| MedChemExpress     | INVALID-LINK |
| TargetMol          | INVALID-LINK |



# **Mechanism of Action and Signaling Pathway**

**BAY1125976** is an orally bioavailable, small-molecule inhibitor that selectively targets the serine/threonine protein kinase AKT isoforms 1 and 2.[1] It functions as an allosteric inhibitor, binding to a pocket formed by the kinase and pleckstrin homology (PH) domains of full-length AKT1 and AKT2.[2] This binding locks the kinase in an inactive conformation, preventing its membrane localization and subsequent activation.[3]

The primary signaling cascade affected by **BAY1125976** is the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in various human cancers and plays a crucial role in cell proliferation, survival, and migration.[1][4] By inhibiting AKT1/2, **BAY1125976** effectively downregulates this pathway, leading to the inhibition of tumor cell growth and induction of apoptosis in cancer cells with activated AKT signaling.[1][5]





Click to download full resolution via product page



**Figure 1.** Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of **BAY1125976**.

# Quantitative Data In Vitro Potency and Selectivity

**BAY1125976** demonstrates high potency against AKT1 and AKT2, with significantly lower activity against AKT3.[6]

Table 2: In Vitro Kinase Inhibitory Activity

| Target                                     | IC50 (10 μM ATP) | IC50 (2 mM ATP) |
|--------------------------------------------|------------------|-----------------|
| AKT1                                       | 5.2 nM           | 44 nM           |
| AKT2                                       | 18 nM            | 36 nM           |
| AKT3                                       | 427 nM           | Not Reported    |
| Data sourced from Selleck<br>Chemicals.[6] |                  |                 |

# **Cellular Activity**

The compound effectively inhibits the phosphorylation of AKT and its downstream targets in various cancer cell lines.[6]

Table 3: Cellular IC50 Values for Inhibition of Phosphorylation



| Cell Line                               | Target Phosphorylation | IC50    |
|-----------------------------------------|------------------------|---------|
| KU-19-19 (Bladder Cancer)               | AKT1-S473              | 35 nM   |
| KU-19-19 (Bladder Cancer)               | 4EBP1-T70              | 100 nM  |
| LAPC-4 (Prostate Cancer)                | AKT1-S473              | 0.8 nM  |
| LAPC-4 (Prostate Cancer)                | AKT1-T308              | 5.6 nM  |
| LAPC-4 (Prostate Cancer)                | 4EBP1-T70              | 35 nM   |
| LAPC-4 (Prostate Cancer)                | PRAS40-T246            | ~141 nM |
| Data sourced from Selleck Chemicals.[6] |                        |         |

# **In Vivo Antitumor Efficacy**

**BAY1125976** has shown significant dose-dependent antitumor activity in various xenograft models.[6]

Table 4: In Vivo Efficacy in Xenograft Models

| Xenograft Model                                                                                                                                                | Dosing                | T/Cvolume Ratio* |
|----------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------|------------------|
| KPL-4 (Breast Cancer)                                                                                                                                          | 25 mg/kg, p.o., daily | 0.14             |
| KPL-4 (Breast Cancer)                                                                                                                                          | 50 mg/kg, p.o., daily | 0.08             |
| MCF7 (Breast Cancer)                                                                                                                                           | 25 mg/kg, p.o., daily | 0.25             |
| MCF7 (Breast Cancer)                                                                                                                                           | 50 mg/kg, p.o., daily | 0.25             |
| T/Cvolume ratio: Treatment group tumor volume / Control group tumor volume. A lower ratio indicates higher efficacy.  Data sourced from Selleck  Chemicals.[6] |                       |                  |



### **Experimental Protocols**

The following are summaries of methodologies cited in the literature for key experiments involving **BAY1125976**. For complete details, please refer to the original publications.

#### **In Vitro Kinase Assay (Summary)**

- Objective: To determine the potency and selectivity of **BAY1125976** against AKT isoforms.
- Methodology: A common method is the TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay.[7] This involves incubating the full-length AKT enzyme with a substrate peptide, ATP, and varying concentrations of **BAY1125976**. The extent of substrate phosphorylation is then quantified using fluorescently labeled antibodies, and IC50 values are calculated.[7]

### **Cellular Western Blot Analysis (Summary)**

- Objective: To assess the inhibition of AKT signaling in cancer cell lines.
- Methodology: Cancer cell lines (e.g., KPL-4, LAPC-4) are treated with a dose range of
  BAY1125976 for a specified time.[6] Cells are then lysed, and protein concentrations are
  determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a
  membrane, and probed with primary antibodies specific for phosphorylated and total AKT,
  PRAS40, S6K, and other downstream targets.[4] Secondary antibodies conjugated to a
  detection enzyme are used for visualization.

# In Vivo Xenograft Studies (Summary)

- Objective: To evaluate the antitumor efficacy of **BAY1125976** in a living organism.
- Methodology: Human cancer cells (e.g., KPL-4, MCF7) are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).[2][6] Once tumors reach a specified volume, mice are randomized into vehicle control and treatment groups. BAY1125976 is administered orally at various doses and schedules. Tumor volume and body weight are measured regularly. At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blot).[2][6] All animal experiments should be conducted in accordance with relevant ethical guidelines and regulations.[8]





Click to download full resolution via product page

Figure 2. General experimental workflow for in vivo xenograft studies.

# Conclusion



**BAY1125976** is a highly potent and selective allosteric inhibitor of AKT1/2 with demonstrated preclinical activity in a variety of cancer models, particularly those with a hyperactivated PI3K/AKT/mTOR pathway.[2][9] Its mechanism of action and significant in vitro and in vivo efficacy make it a valuable tool for cancer research and a promising candidate for clinical development.[2] This guide provides foundational information to aid researchers in designing and interpreting experiments with this compound.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Facebook [cancer.gov]
- 2. BAY 1125976, a selective allosteric AKT1/2 inhibitor, exhibits high efficacy on AKT signaling-dependent tumor growth in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. Phase 1 Dose Escalation Study of the Allosteric AKT Inhibitor BAY 1125976 in Advanced Solid Cancer—Lack of Association between Activating AKT Mutation and AKT Inhibition-Derived Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the PI3K-AKT-mTOR Pathway: The Potential of BAY 1125976 in Cancer Therapy [synapse.patsnap.com]
- 6. selleckchem.com [selleckchem.com]
- 7. eubopen.org [eubopen.org]
- 8. Identification and development of a subtype-selective allosteric AKT inhibitor suitable for clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [BAY1125976 CAS number and supplier information]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605920#bay1125976-cas-number-and-supplier-information]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com